Phenyl-Leucine

ACE inhibition antihypertensive peptides sequence-activity relationship

Phenyl-Leucine (Phe-Leu, CAS 3303-55-7), systematically L-phenylalanyl-L-leucine, is a dipeptide formed by condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine. With a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol, Phe-Leu is classified as a Bronsted base and a plant metabolite.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13525174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-Leucine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-9(2)8-11(12(14)15)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1
InChIKeyGUKOKXKMWGOHJJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl-Leucine (Phe-Leu) Procurement Guide: Chemical Identity, Regulatory Status, and Baseline Specifications


Phenyl-Leucine (Phe-Leu, CAS 3303-55-7), systematically L-phenylalanyl-L-leucine, is a dipeptide formed by condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine [1]. With a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol, Phe-Leu is classified as a Bronsted base and a plant metabolite [1]. It occurs naturally in Arabidopsis thaliana root exudates and has been identified in various food protein hydrolysates, including salmon muscle and whey protein [1][2]. The compound is commercially available as a white to off-white solid powder with typical purity ≥98% (HPLC), a melting point of 258–260 °C, and a calculated aqueous solubility of approximately 2.2 g/L at 25 °C .

Why Phe-Leu Cannot Be Replaced by Generic Dipeptide Analogs in Research and Industrial Applications


The dipeptide class encompasses molecules with identical elemental composition but profoundly divergent biological behavior that is exquisitely sensitive to amino acid sequence, N-to-C terminal orientation, and stereochemistry. Phe-Leu exemplifies this principle: its reverse-sequence isomer Leu-Phe (CAS 3063-05-6), while sharing the same molecular formula and mass, exhibits a 28-fold lower ACE inhibitory potency, an inverted inhibition mechanism (competitive vs. non-competitive), and markedly different aqueous solubility [1][2]. Even among co-occurring ACE-inhibitory dipeptides isolated from the same hydrolysate, Phe-Leu consistently demonstrates superior potency, and its linear self-assembly propensity differs fundamentally from both its retro-sequence and cyclic counterparts [1][3]. These sequence-dependent functional divergences mean that substitution with a generic dipeptide without head-to-head validation will compromise experimental reproducibility and process consistency.

Phe-Leu Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


ACE Inhibitory Potency: Phe-Leu IC50 = 13.6 μM vs. Leu-Phe IC50 = 383.2 μM (28-Fold Difference)

Phe-Leu demonstrates markedly superior angiotensin I-converting enzyme (ACE) inhibitory potency compared to its reverse-sequence dipeptide Leu-Phe. In an assay using ACE from rabbit lung, Phe-Leu exhibited an IC50 of 13.6 μM, whereas Leu-Phe showed an IC50 of 383.2 μM, representing a 28.2-fold potency loss upon sequence reversal [1]. Furthermore, among four ACE-inhibitory dipeptides (Phe-Leu, Val-Tyr, Ile-Leu, Val-Phe) isolated from the same whey protein hydrolysate and tested under identical conditions against rabbit lung ACE, Phe-Leu displayed the lowest IC50 at 16.0 μM, outperforming Val-Tyr (17.7 μM), Ile-Leu (21.2 μM), and Val-Phe (55.5 μM) [2].

ACE inhibition antihypertensive peptides sequence-activity relationship

ACE Inhibition Mechanism: Phe-Leu Acts as a Non-Competitive Inhibitor; Leu-Phe Is Competitive

Phe-Leu and Leu-Phe not only differ in potency but also in their fundamental mechanism of ACE inhibition. Kinetic analysis revealed that Phe-Leu acts as a non-competitive inhibitor of ACE, whereas Leu-Phe exhibits competitive inhibition [1]. This mechanistic divergence indicates that Phe-Leu binds to an allosteric site distinct from the substrate-binding catalytic site, allowing Phe-Leu to inhibit ACE regardless of substrate concentration. In contrast, Leu-Phe competes directly with substrate for the active site, meaning its inhibitory efficacy is substrate-concentration-dependent and potentially surmountable at high substrate levels.

enzyme kinetics inhibition mechanism non-competitive inhibitor ACE

Self-Assembly Propensity: Phe-Leu Exhibits the Lowest Self-Assembly Among Linear and Cyclic Phe-Leu/Leu-Phe Analogs

The self-assembling propensity of Phe-Leu was quantitatively compared to its retro-sequence Leu-Phe and its cyclic counterpart Cyclo(-Leu-Phe) using a combination of all-atom molecular dynamics simulations and field emission scanning electron microscopy (FESEM). The self-assembling propensity followed the order: Cyclo(-Leu-Phe) > Leu-Phe > Phe-Leu [1]. Phe-Leu showed the lowest tendency to form ordered nanostructures, a property linked to the aromatic-aliphatic sequence arrangement and the linear N-to-C orientation that disfavors the intermolecular π-π stacking and hydrogen-bonding networks required for robust self-assembly [1].

peptide self-assembly nanostructures molecular dynamics supramolecular chemistry

Aqueous Solubility: Phe-Leu (2.2 g/L Calculated) vs. Leu-Phe (0.21 g/L, Practically Insoluble)

Phe-Leu exhibits an approximately 10-fold higher calculated aqueous solubility than its reverse-sequence isomer Leu-Phe. Phe-Leu has a calculated aqueous solubility of 2.2 g/L at 25 °C , while Leu-Phe is classified as practically insoluble with a predicted water solubility of 0.21 g/L [1]. This difference is substantial enough to affect dissolution protocols, stock solution preparation, and in vitro assay design. Experimental vendor data for Phe-Leu confirms solubility in DMSO at approximately 3.85 mg/mL (~13.83 mM) , whereas Leu-Phe shows DMSO solubility below 1 mg/mL and requires ultrasonic treatment or pH adjustment for aqueous dissolution .

solubility formulation dipeptide physicochemical properties procurement specification

Plasma Stability: Phe-Leu Has a Shorter Plasma Half-Life than Gly-Leu, Informing In Vivo Experimental Design

In a systematic study of dipeptide plasma stability in rats, Phe-Leu exhibited a shorter half-life and a greater rate of hydrolysis compared to Gly-Leu [1]. This finding positions Phe-Leu within the spectrum of dipeptide plasma stability: peptides with hydrophobic N-terminal residues such as phenylalanine are more rapidly hydrolyzed than those with glycine at the N-terminus. The study injected individual dipeptides intravenously and measured dipeptide and amino acid concentrations in plasma, tissues, and urine at various post-injection intervals, providing a physiologically relevant comparison framework [1].

plasma stability peptide pharmacokinetics dipeptide hydrolysis in vivo study design

Phe-Leu Best-Fit Application Scenarios: Evidence-Based Selection Guide for Procurement


ACE Inhibition Assays and Antihypertensive Peptide Discovery Programs

Phe-Leu is the most potent ACE-inhibitory dipeptide among those co-isolated from food protein hydrolysates, with an IC50 of 13.6–16.0 μM against rabbit lung ACE, outperforming Val-Tyr (17.7 μM), Ile-Leu (21.2 μM), and Val-Phe (55.5 μM) [1]. Its non-competitive inhibition mechanism ensures efficacy independent of ambient substrate concentration, making it an ideal reference standard for ACE inhibition screening cascades and for benchmarking novel ACE-inhibitory peptides [1]. Procurement of Phe-Leu for this application is indicated when maximum per-mass inhibitory activity is required.

Sequence-Dependent Peptide Self-Assembly and Supramolecular Research

Phe-Leu exhibits the lowest self-assembly propensity among its linear and cyclic Phe/Leu sequence variants (Cyclo(-Leu-Phe) > Leu-Phe > Phe-Leu), as demonstrated by combined MD simulations and FESEM [2]. This property makes Phe-Leu valuable as a low-aggregation control or baseline in self-assembly studies, or as a building block in peptide designs where undesired aggregation must be minimized. Researchers investigating the role of aromatic-aliphatic sequence in nanostructure formation should procure Phe-Leu alongside Leu-Phe and Cyclo(-Leu-Phe) as a comparator set.

Formulation Development Requiring Aqueous-Compatible Hydrophobic Dipeptides

With a calculated aqueous solubility of ~2.2 g/L, Phe-Leu offers a 10-fold solubility advantage over its reverse-sequence isomer Leu-Phe (~0.21 g/L) [3]. This makes Phe-Leu the preferred choice for biological assay formulations, cell culture media supplementation, or any application requiring aqueous dissolution without co-solvents, pH adjustment, or ultrasonication that may compromise peptide integrity or assay reproducibility.

Peptide Plasma Stability and Metabolism Studies

Phe-Leu's relatively rapid plasma hydrolysis rate—shorter than Gly-Leu but within a characterized range for hydrophobic N-terminal dipeptides—makes it a useful probe substrate for studying plasma peptidase activity, dipeptide clearance mechanisms, and the influence of N-terminal residue identity on metabolic stability [4]. It is suitable for comparative pharmacokinetic profiling of dipeptide series in rodent models.

Quote Request

Request a Quote for Phenyl-Leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.